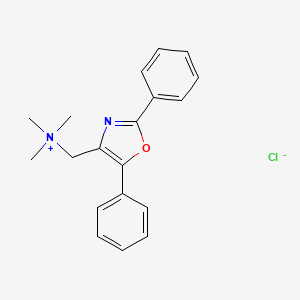
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an oxazole ring substituted with diphenyl groups and a trimethylmethanaminium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride typically involves the formation of the oxazole ring followed by the introduction of the trimethylmethanaminium chloride group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent quaternization with trimethylamine and chlorination yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the function of these targets and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Properties
CAS No. |
90011-98-6 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(2,5-diphenyl-1,3-oxazol-4-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H21N2O.ClH/c1-21(2,3)14-17-18(15-10-6-4-7-11-15)22-19(20-17)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AQJBMMZMTVCIJT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


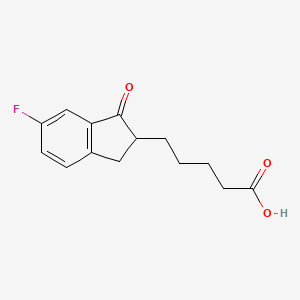
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

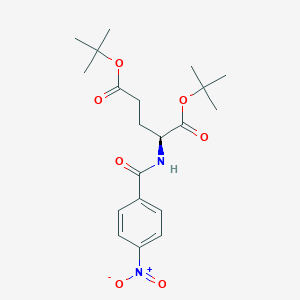

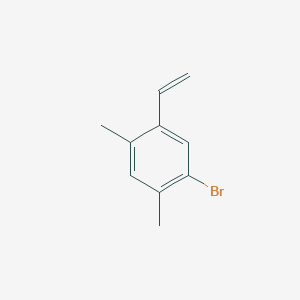

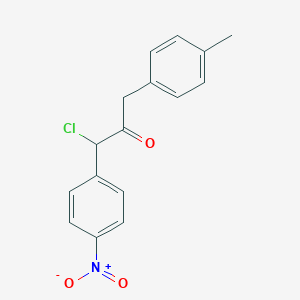
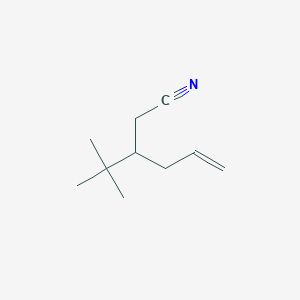

![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

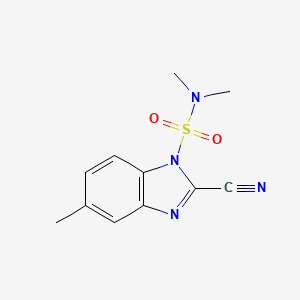
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
